molecular formula C16H13BrClN3O2 B11118383 N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide

Cat. No.: B11118383
M. Wt: 394.6 g/mol
InChI Key: LKVUQPXDVXWWCZ-AWQFTUOYSA-N
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Description

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and hydrazino functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for forming diverse chemical derivatives. This compound’s specific structure allows it to interact with a wide range of biological targets, making it a valuable tool in scientific research .

Properties

Molecular Formula

C16H13BrClN3O2

Molecular Weight

394.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-chlorobenzamide

InChI

InChI=1S/C16H13BrClN3O2/c17-12-5-3-4-11(8-12)9-20-21-15(22)10-19-16(23)13-6-1-2-7-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

LKVUQPXDVXWWCZ-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Br)Cl

Origin of Product

United States

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